molecular formula C19H17N3O5S2 B2710400 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 941967-04-0

2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2710400
CAS No.: 941967-04-0
M. Wt: 431.48
InChI Key: FLCTVRUVLRDLRY-UHFFFAOYSA-N
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Description

2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a phenylsulfonamido group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the alkylation of the thiazole ring with benzo[d][1,3]dioxole-5-ylmethyl halide under basic conditions.

    Attachment of the Phenylsulfonamido Group: The final step involves the sulfonation of the thiazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-12-17(18(23)20-10-13-7-8-15-16(9-13)27-11-26-15)28-19(21-12)22-29(24,25)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCTVRUVLRDLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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